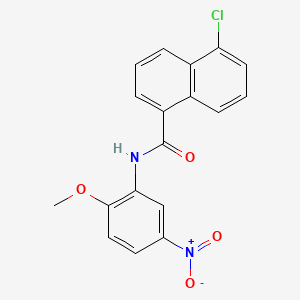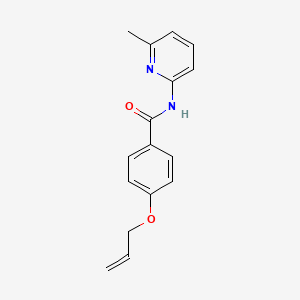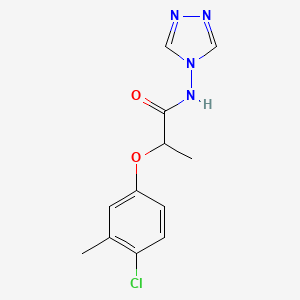
3-(4-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(4-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. It is a heterocyclic compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The exact mechanism of action of 3-(4-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It has also been reported to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been reported to reduce blood glucose levels in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole in lab experiments is its potential to exhibit various biological activities. It can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. However, one of the limitations of using this compound is its low yield during the synthesis process, which can make it difficult to obtain large quantities for further studies.
Orientations Futures
There are several future directions for the research on 3-(4-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole. One of the directions is the development of new derivatives of this compound with improved biological activities. Another direction is the study of the mechanism of action of this compound to gain a better understanding of its mode of action. Additionally, the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease can be explored. Finally, the development of new synthesis methods for this compound can be investigated to improve the yield and purity of the product.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs with improved efficacy and safety profiles.
Applications De Recherche Scientifique
3-(4-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use as an anti-diabetic agent.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-14-9-11-15(12-10-14)18-19-17(22-20-18)8-5-13-21-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGXTKPDHBEKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4407301.png)
![N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B4407313.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthylthio)acetamide](/img/structure/B4407327.png)

![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4407335.png)
![2-methoxy-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B4407337.png)
![2-methoxy-3-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4407346.png)
![4-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4407351.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4407365.png)



![3-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4407403.png)
![4-[(cyclopropylcarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4407411.png)